acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol

Description

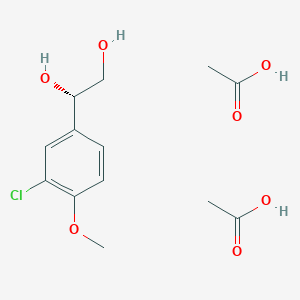

The compound "acetic acid; (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol" consists of a chiral 1,2-diol derivative and acetic acid. The diol component features a phenyl ring substituted with a 3-chloro and 4-methoxy group, with a stereospecific (1S) configuration (Fig. 1).

Properties

CAS No. |

647026-54-8 |

|---|---|

Molecular Formula |

C13H19ClO7 |

Molecular Weight |

322.74 g/mol |

IUPAC Name |

acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C9H11ClO3.2C2H4O2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;2*1-2(3)4/h2-4,8,11-12H,5H2,1H3;2*1H3,(H,3,4)/t8-;;/m1../s1 |

InChI Key |

XNDITTILWZFTJJ-YCBDHFTFSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)[C@@H](CO)O)Cl |

Canonical SMILES |

CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)C(CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and ethylene glycol.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe for studying biochemical pathways.

Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibiting or activating certain biochemical processes.

Comparison with Similar Compounds

Structural Significance :

- The chloro group enhances lipophilicity and influences electronic properties, while the methoxy group contributes to hydrogen bonding and metabolic stability.

- The (1S) configuration may confer enantioselective reactivity in biological or synthetic contexts .

Comparison with Similar Compounds

Structural Analogues of Aromatic 1,2-Diols

Key structural analogs differ in aromatic substituents and stereochemistry (Table 1).

Table 1: Structural Analogues and Substituent Effects

Oxidation Behavior

Esterification

- Ethane-1,2-diol derivatives react with acetic acid via acid-catalyzed esterification to form mono- or di-esters. The chloro and methoxy substituents may sterically hinder ester formation compared to unsubstituted analogs .

Phototoxicity

- Chlorophenyl-substituted diols (e.g., fenofibrate photoproducts) generate free radicals and singlet oxygen under UV light, contributing to phototoxicity .

Metabolic Turnover

- Methoxy-substituted diols (e.g., MOPEG) exhibit slower turnover than hydroxylated analogs (e.g., DOPEG) due to resistance to catechol-O-methyltransferase (COMT) .

Physical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural similarity to Epitrametol.

Biological Activity

Acetic acid; (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is a chemical compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19ClO7 and a molecular weight of 304.74 g/mol. Its structure includes an acetic acid moiety and a chiral center, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to acetic acid; (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds can inhibit bacterial growth, demonstrating zones of inhibition ranging from 7.5 to 10.5 mm against various strains . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases . The presence of the methoxy group may enhance its ability to modulate inflammatory pathways.

Anticancer Potential

There is emerging evidence that acetic acid; (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle . Further studies are necessary to elucidate the specific pathways involved.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of chlorinated phenolic compounds, including derivatives of acetic acid; (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol. Results indicated a strong correlation between chlorine substitution and increased antimicrobial activity against Gram-positive bacteria .

- Anti-inflammatory Mechanisms : In a controlled laboratory setting, researchers observed that treatment with the compound significantly reduced lipopolysaccharide-induced inflammation in murine models, demonstrating its potential use as an anti-inflammatory agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.